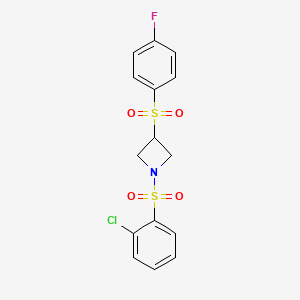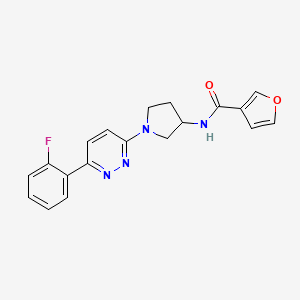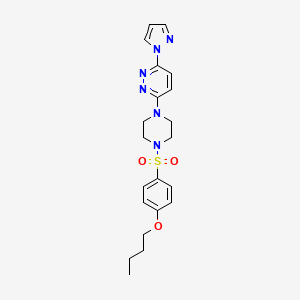
4-Methyl-2-(1-methylhydrazino)-3-(methylsulfonyl)-6-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-Methyl-2-(1-methylhydrazino)-3-(methylsulfonyl)-6-phenylpyridine" is a novel molecule that has been synthesized and evaluated for its potential as a cyclooxygenase inhibitor. This compound is part of a broader class of substances that have been designed to target the COX-1 and COX-2 isoenzymes, which are key players in the inflammatory process and are targets for anti-inflammatory drugs .
Synthesis Analysis
The synthesis of related compounds has been achieved through various methods. For instance, the synthesis of 4-(aryloyl)phenyl methyl sulfones, which are structurally related to the compound , involves molecular modeling studies to ensure that the methylsulfonyl group is properly oriented within the COX-2 binding site . Another related synthesis involves the double reduction of cyclic sulfonamide precursors, which are prepared using an intramolecular Heck reaction followed by reduction of the alkene . This method provides an efficient means to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor .
Molecular Structure Analysis
The molecular structure of these compounds is critical for their activity. The orientation of the methylsulfonyl group within the COX-2 binding site is a key factor in the inhibitory activity of these molecules. The molecular modeling studies have shown that the orientation of this group in the binding site can preclude hydrogen bonding with key amino acids such as Arg120, Ser353, and Tyr355, which is essential for the inhibitory activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. For example, the introduction of a substituent at C5 of the central pyridine ring in 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines has been found to optimize COX-2 inhibitory activity . The reductive desulfonylation reactions are also important for the synthesis of extended oxazoles, which are related to the anti-inflammatory drug Oxaprozin .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the methylsulfonyl group and its orientation within the molecule play a significant role in the compound's ability to inhibit COX-2 selectively. The introduction of various substituents can alter the physical properties such as solubility and chemical reactivity, which in turn can affect the biological activity and pharmacokinetics of the compound .
科学的研究の応用
Synthetic Methods and Chemical Reactions
A New Route to Synthesis : A study explores the synthesis of 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives, which may share a similar synthetic pathway or chemical reactivity with the compound , highlighting innovative synthetic routes for complex pyridine derivatives (Komkov et al., 2021).
Advances in Substituted 2-Aminopyridines : Research on the elaboration of 2-aminopyridines with various polar substituents by displacement of a methylsulfinyl group from the pyridine ring offers insights into functional group transformations relevant to the compound's chemistry (Teague).
Chemical Properties and Potential Applications
Chemical Reactivity and Derivatives Formation : Studies on the synthesis and reactions of related pyridine derivatives demonstrate the compound's potential for forming a variety of chemically significant derivatives, useful in further chemical synthesis and potential industrial applications (Ahmed et al., 2002).
Electrophilic Substitution Reactions : Insights into electrophilic substitution reactions involving methylsulfonyl-substituted pyridine derivatives can provide a foundational understanding of the compound's reactivity and its applications in synthesizing novel organic compounds (Sumangala et al., 2012).
特性
IUPAC Name |
1-methyl-1-(4-methyl-3-methylsulfonyl-6-phenylpyridin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-9-12(11-7-5-4-6-8-11)16-14(17(2)15)13(10)20(3,18)19/h4-9H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVQAYWIIQPCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)N(C)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(1-methylhydrazino)-3-(methylsulfonyl)-6-phenylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)
![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)
![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)

![N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2511145.png)
![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2511154.png)
![5-Fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2511156.png)


